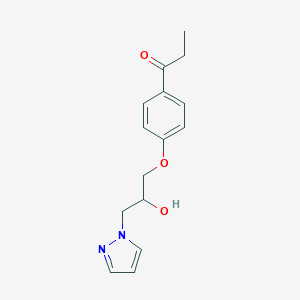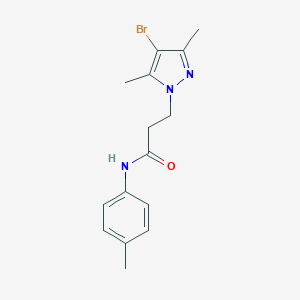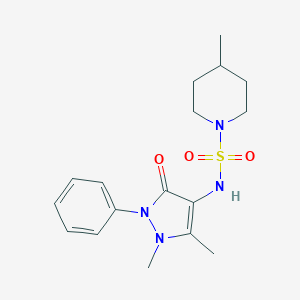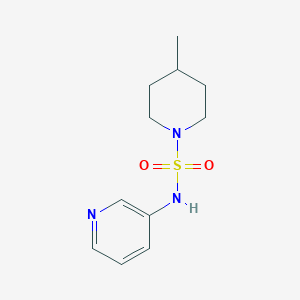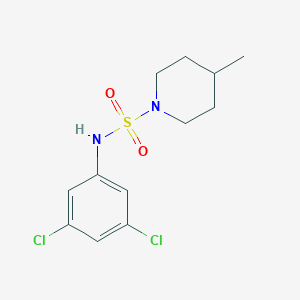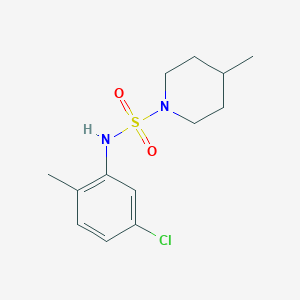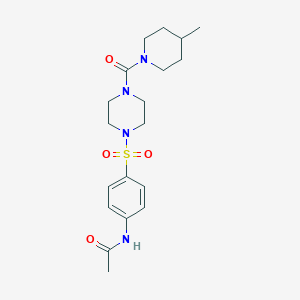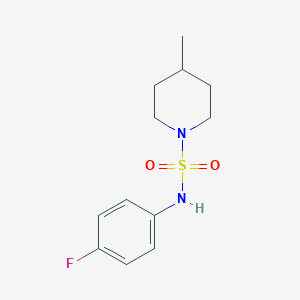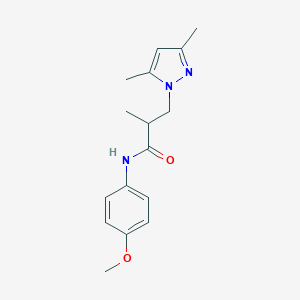
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide is an organic compound that features a pyrazole ring substituted with dimethyl groups and a methoxyphenyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the pyrazole derivative with 4-methoxyphenylacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as anti-inflammatory or antimicrobial properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications in the design of pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further investigation in drug discovery programs.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity profile make it suitable for various applications, including coatings and adhesives.
作用机制
The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide: Lacks the dimethyl substitutions on the pyrazole ring.
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-2-methylpropanamide: Lacks the methoxy group on the phenyl ring.
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-hydroxyphenyl)-2-methylpropanamide: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of both dimethyl groups on the pyrazole ring and the methoxy group on the phenyl ring distinguishes 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide from its analogs. These substitutions can significantly influence its chemical reactivity, biological activity, and physical properties, making it a unique compound for various applications.
属性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(10-19-13(3)9-12(2)18-19)16(20)17-14-5-7-15(21-4)8-6-14/h5-9,11H,10H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNSQKUFHZOKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
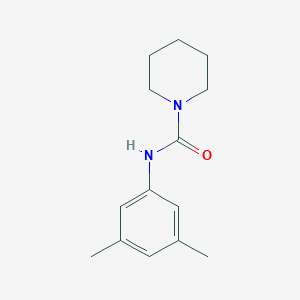
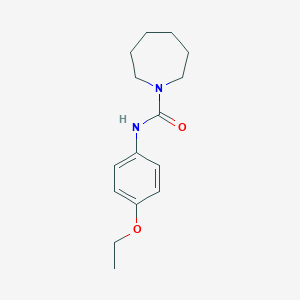
![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497088.png)
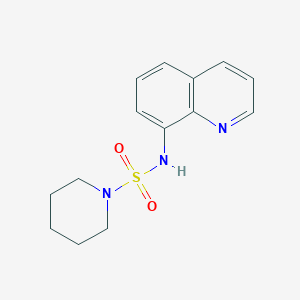
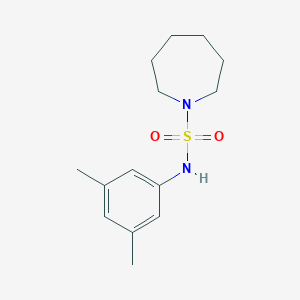
![1-(Mesitylsulfonyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B497092.png)
